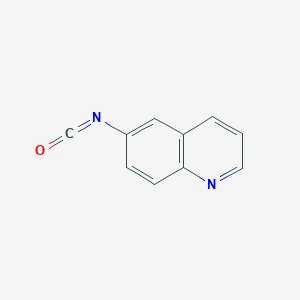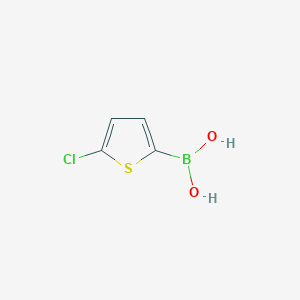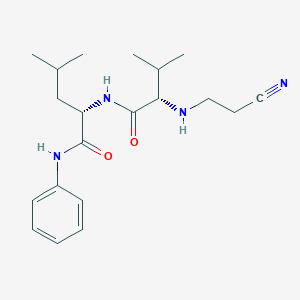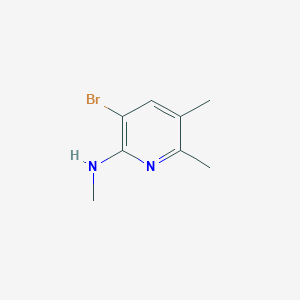
3-bromo-N,5,6-trimethylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N,5,6-trimethylpyridin-2-amine is a compound that belongs to the class of pyridine derivatives. It has gained significant attention in the scientific community due to its potential application in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The exact mechanism of action of 3-bromo-N,5,6-trimethylpyridin-2-amine is not fully understood. However, it has been suggested that its antitumor activity may be due to its ability to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Its herbicidal and fungicidal activity may be due to its ability to disrupt the biosynthesis of essential molecules in plant pathogens. Its potential use as a therapeutic agent for the treatment of Alzheimer's disease may be due to its ability to inhibit the formation of amyloid-beta plaques in the brain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth and proliferation of cancer cells. It has also been shown to possess antioxidant activity and to inhibit the formation of reactive oxygen species. Additionally, it has been shown to possess anti-inflammatory activity and to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-bromo-N,5,6-trimethylpyridin-2-amine in lab experiments include its high yield and purity, its potent activity against several cancer cell lines, and its potential application in various fields. However, its limitations include its limited solubility in aqueous solutions, its potential toxicity, and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several possible future directions for the research on 3-bromo-N,5,6-trimethylpyridin-2-amine. One possible direction is to investigate its potential use as a therapeutic agent for the treatment of Alzheimer's disease. Another direction is to explore its potential application in the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its potency and selectivity against cancer cells.
Métodos De Síntesis
The synthesis of 3-bromo-N,5,6-trimethylpyridin-2-amine can be achieved through several methods. One of the most common methods is the reaction of 2-amino-3-bromopyridine with trimethyl orthoformate in the presence of a catalyst. Another method involves the reaction of 2-amino-3-bromopyridine with trimethyl orthoacetate in the presence of a base. Both methods result in the formation of this compound with high yield and purity.
Aplicaciones Científicas De Investigación
3-bromo-N,5,6-trimethylpyridin-2-amine has been extensively studied for its potential application in various fields. In the pharmaceutical industry, it has been shown to exhibit potent antitumor activity against several cancer cell lines. It has also been investigated for its potential use as a therapeutic agent for the treatment of Alzheimer's disease. In the agrochemical industry, it has been shown to possess herbicidal and fungicidal activity against several plant pathogens. Additionally, it has been investigated for its potential use as a building block in the synthesis of novel materials with unique properties.
Propiedades
Número CAS |
161091-52-7 |
|---|---|
Fórmula molecular |
C8H11BrN2 |
Peso molecular |
215.09 g/mol |
Nombre IUPAC |
3-bromo-N,5,6-trimethylpyridin-2-amine |
InChI |
InChI=1S/C8H11BrN2/c1-5-4-7(9)8(10-3)11-6(5)2/h4H,1-3H3,(H,10,11) |
Clave InChI |
KYYRTMBRDUTKTK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N=C1C)NC)Br |
SMILES canónico |
CC1=CC(=C(N=C1C)NC)Br |
Sinónimos |
2-Pyridinamine,3-bromo-N,5,6-trimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol](/img/structure/B62125.png)
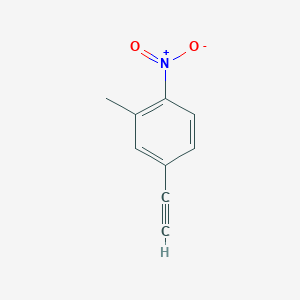
![Carbamic acid, [1-formyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B62128.png)


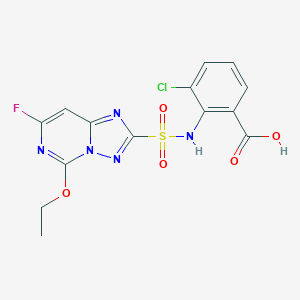
![2-[3-(Trifluoromethyl)benzylsulfonyl]thioacetamide](/img/structure/B62136.png)




